Nonane

Catalog No.
S598912
CAS No.
111-84-2
M.F
H3C-(CH2)7-CH3
C9H20
C9H20
M. Wt
128.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonane

CAS Number

111-84-2

Product Name

Nonane

IUPAC Name

nonane

Molecular Formula

H3C-(CH2)7-CH3
C9H20
C9H20

Molecular Weight

128.25 g/mol

InChI

InChI=1S/C9H20/c1-3-5-7-9-8-6-4-2/h3-9H2,1-2H3

InChI Key

BKIMMITUMNQMOS-UHFFFAOYSA-N

SMILES

CCCCCCCCC

solubility

less than 1 mg/mL at 70° F (NTP, 1992)
1.72e-06 M
0.00022 mg/mL at 25 °C
In water, 0.220 mg/L at 25 °C
Very soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide
Solubility in water, g/100ml at 25 °C: 0.00002 (very poor)
Insoluble

Synonyms

n-nonane, nonane

Canonical SMILES

CCCCCCCCC

The exact mass of the compound Nonane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 70° f (ntp, 1992)1.72e-06 m0.00022 mg/ml at 25 °cin water, 0.220 mg/l at 25 °cvery soluble in ethanol and ether; miscible with acetone, benzene, chloroform, hydrogen peroxide0.00022 mg/ml at 25 °csolubility in water, g/100ml at 25 °c: 0.00002 (very poor)insoluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72430. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkanes - Supplementary Records. It belongs to the ontological category of alkane in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Hydrocarbons [FA11]. However, this does not mean our product can be used or applied in the same or a similar way.

Nonane (CAS 111-84-2) is a straight-chain, nine-carbon aliphatic hydrocarbon that serves as a critical medium-volatility non-polar solvent, an analytical standard, and a reference fluid in industrial and laboratory settings. Positioned structurally between octane and decane, nonane offers a highly specific balance of thermal stability, lipophilicity, and evaporation kinetics. It is characterized by a boiling point of approximately 151 °C and a flash point of 31 °C, making it a flammable but significantly safer liquid to handle at room temperature compared to lighter alkanes [1]. In procurement contexts, nonane is primarily sourced for applications requiring a precise thermal envelope for reflux reactions, specific partition coefficients for liquid-liquid extractions, or exact carbon-number calibration in gas chromatography [1].

Substituting nonane with adjacent straight-chain alkanes like octane (C8) or decane (C10) fundamentally alters the thermal, safety, and analytical profiles of a process. Octane is highly volatile with a flash point well below room temperature, introducing severe flammability risks and evaporative losses during bulk handling, while also limiting the maximum temperature of atmospheric reflux reactions [1]. Conversely, substituting with decane pushes the boiling point to 174 °C, making post-reaction solvent stripping highly energy-intensive and risking the thermal degradation of heat-sensitive solutes[1]. In analytical chemistry, substitution is strictly impossible; gas chromatography retention indices rely on the exact carbon number, meaning neither octane nor decane can serve as the C9 anchor point required for standardized petrochemical and environmental assays[2].

Thermal Ceiling and Solvent Stripping Efficiency

Nonane provides a critical thermal window that bridges the gap between highly volatile and heavy alkanes. With a boiling point of 150.8 °C, nonane allows for reaction temperatures that are 25.1 °C higher than those achievable with octane (125.7 °C) under atmospheric pressure[1]. This higher thermal ceiling accelerates reaction kinetics without requiring pressurized vessels. At the same time, nonane boils 23.2 °C lower than decane (174.0 °C) [1], ensuring that post-reaction solvent removal via rotary evaporation remains efficient and does not require excessive heating that could degrade sensitive products.

Evidence DimensionAtmospheric Boiling Point
Target Compound Data150.8 °C
Comparator Or BaselineOctane (125.7 °C) and Decane (174.0 °C)
Quantified Difference+25.1 °C vs Octane; -23.2 °C vs Decane
ConditionsAtmospheric pressure (1 atm)

Enables higher-temperature atmospheric reflux than octane while avoiding the energy-intensive and potentially destructive solvent stripping required for decane.

Bulk Handling Safety and Flammability Profile

The transition from C8 to C9 marks a significant threshold in solvent handling safety. Nonane exhibits a closed-cup flash point of 31 °C, whereas octane has a flash point of 13 °C [1]. Because nonane's flash point sits above standard room temperature (20–25 °C), it does not form ignitable vapor-air mixtures under ambient conditions. This 18 °C difference drastically reduces the risk of vapor ignition during bulk transfer, mixing, and storage compared to octane or heptane, lowering the stringency required for explosion-proof ventilation systems.

Evidence DimensionClosed-Cup Flash Point
Target Compound Data31 °C
Comparator Or BaselineOctane (13 °C)
Quantified Difference18 °C higher flash point, crossing the ambient room temperature threshold
ConditionsStandard closed-cup flash point testing

Reduces explosion risks and ventilation costs during bulk solvent handling by maintaining a flash point above standard ambient room temperatures.

Chromatographic Standardization for Kovats Retention Index

In gas chromatography, nonane is the absolute requirement for defining the C9 anchor point of the Kovats Retention Index (KI). By definition, nonane is assigned a KI of exactly 900 under isothermal or temperature-programmed conditions [1]. Octane (KI = 800) and decane (KI = 1000) cannot substitute for this specific calibration point. Standardized methods, such as ASTM D7900 for the determination of light hydrocarbons in stabilized crude oils, explicitly require nonane to map the boiling point distribution and identify unknown peaks in the C8–C10 range [2].

Evidence DimensionKovats Retention Index (KI)
Target Compound DataKI = 900
Comparator Or BaselineOctane (KI = 800) / Decane (KI = 1000)
Quantified DifferenceExact definition of the 900 index point
ConditionsGC-FID/MS, temperature-programmed or isothermal

Procurement of high-purity nonane is strictly mandatory for laboratories performing standardized GC calibrations and retention index calculations.

Phase Separation and Lipophilicity in Extraction

Nonane offers a highly specific lipophilicity profile for liquid-liquid extraction workflows. With a log Kow (octanol-water partition coefficient) of 5.65, nonane is significantly more hydrophobic than octane (log Kow = 5.18) [1]. This ~0.47 log unit increase results in a stronger rejection of moderately polar impurities during the extraction of highly non-polar target molecules. Compared to decane (log Kow > 6.0), nonane maintains lower viscosity and faster phase-separation kinetics, making it a highly effective choice when octane extracts too many unwanted polar byproducts and decane causes emulsion issues or slow settling times.

Evidence DimensionOctanol-Water Partition Coefficient (Log Kow)
Target Compound Data5.65
Comparator Or BaselineOctane (5.18)
Quantified Difference+0.47 log units
ConditionsStandard Log P determination at 25 °C

Provides a precise polarity cutoff for liquid-liquid extractions, improving the purity of non-polar isolates while maintaining fast phase separation.

High-Temperature Organometallic and Air-Sensitive Synthesis

Nonane is a highly effective solvent for reactions requiring atmospheric reflux temperatures around 140–150 °C. Its 150.8 °C boiling point provides the necessary thermal energy for sluggish organometallic transformations without the need for pressurized reactors, while its volatility remains high enough to allow for standard rotary evaporation—a distinct advantage over decane [1].

Safer Bulk Solvent Formulations

In industrial formulations where flammability is a primary EHS (Environment, Health, and Safety) concern, nonane is prioritized over hexane, heptane, and octane. Because its flash point (31 °C) is above typical ambient room temperatures, it drastically mitigates vapor ignition risks during mixing, transfer, and storage, reducing the overhead costs associated with extreme explosion-proofing[2].

Petrochemical and Environmental GC Calibration

Analytical laboratories must procure high-purity nonane to serve as the exact KI = 900 anchor point for Kovats Retention Index calculations. It is a strictly non-substitutable standard in methods such as ASTM D7900 for mapping the boiling point distribution of stabilized crude oils and identifying volatile organic compounds (VOCs) in environmental samples [3].

Physical Description

N-nonane appears as a clear colorless liquid with a sharp odor. Flash point 86°F. Insoluble in water and less dense than water. Contact may irritate eyes and possibly injury the cornea. May irritate skin. Vapor inhalation may cause irritation. Prolonged inhalation may lead to breathing difficulty. Ingestion causes abdominal discomfort, nausea and diarrhea.
GasVapor; Liquid
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a gasoline-like odor.

Color/Form

Colorless liquid

XLogP3

4.5

Boiling Point

303.4 °F at 760 mm Hg (NTP, 1992)
150.8 °C
150.47 °C
303°F

Flash Point

88 °F (NTP, 1992)
88 °F (31 °C) (Closed Cup)
31 °C c.c.
88°F

Vapor Density

4.41 (NTP, 1992) (Relative to Air)
4.41 (Air = 1)
Relative vapor density (air = 1): 4.4
4.41

Density

0.718 at 68 °F (USCG, 1999)
d204 0.72
0.7176 g/cu cm at 20 °C
Relative density (water = 1): 0.7
0.718
0.72

LogP

5.65 (LogP)
5.65
log Kow = 5.65

Odor

Gasoline-like odo

Melting Point

-60 °F (NTP, 1992)
-53.5 °C
Fp -51 °
-53.47 °C
-51°C
-51 °C
-60°F

UNII

T9W3VH6G10

GHS Hazard Statements

Aggregated GHS information provided by 1129 companies from 29 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1129 companies. For more detailed information, please visit ECHA C&L website;
Of the 28 notification(s) provided by 1126 of 1129 companies with hazard statement code(s):;
H226 (59.68%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (59.15%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (46.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (63.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H336 (46.54%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H410 (26.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H411 (16.07%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.22 mm Hg at 68 °F ; 10 mm Hg at 100.4° F (NTP, 1992)
4.45 mmHg
4.45 mm Hg at 25 °C /Extrapolated/
Vapor pressure, kPa at 25 °C: 0.59
3.2 mmHg
3 mmHg

Pictograms

Health Hazard Environmental Hazard Flammable Irritant

Flammable;Irritant;Health Hazard;Environmental Hazard

Other CAS

111-84-2
61193-19-9

Wikipedia

Nonane

Biological Half Life

9.00 Days
9.33 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]
Fire Hazards -> Flammable - 3rd degree

Methods of Manufacturing

Hydrogenation of 1-nonene
Nonane is obtained from the fractional distillation or refining of petroleum.
n-Alkanes having more than six carbon atoms are not isolated individually but as mixtures of several homologues. Suitable sources are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (greater than or equal to 95% linearity) by selective separation (eg, molecular sieve separation or urea extractive crystallization). /Higher n-Alkanes/

General Manufacturing Information

Mining (except oil and gas) and support activities
Paint and coating manufacturing
Petrochemical manufacturing
Petroleum refineries
Nonane: ACTIVE
T - indicates a substance that is the subject of a final TSCA section 4 test rule.
Nonanes are major ingredients of petroleum fractions such as VM & P naphtha & 140 flash and Stoddard solvents.
n-Nonane is present in jet fuel at a weight percent of 5.69
n-Nonane, n-heptane and n-octane are components at 18.35% by weight of naphtha which is used as a diluent in processing of bitumen from oil sands

Analytic Laboratory Methods

Method: NIOSH 1500, Issue 3, Hydrocarbons, BP 36-216 °C; Procedure: gas chromatography with flame ionization detector; Analyte: n-nonane; Matrix: air; Detection Limit: 0.04 ug/sample.

Storage Conditions

Store in cool place. Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage. Moisture sensitive.
Fireproof. Separated from strong oxidants. Store in an area without drain or sewer access.

Interactions

The penetration enhancing effects of nonane on the in vivo penetration of 1 mg propranolol hydrochloride applied under topical occlusive conditions with and without the presence of 4% nonane to 12 human volunteers are described. Propranolol penetration increased from 0.705 to 1.402% of the applied dose in the presence of nonane. All 7 subjects receiving the enhancer sustained moderate to severe erythema with slight edema at the application site, with slight eschar formation observed in 2 subjects after 24 hr exposure. In in vitro studies propranolol bioavailability was increased from 1.03 to 2.28% of the applied dose.
Alkaline phosphatase activity in liver, spleen, and bone marrow were increased in female rats exposed to n-octane or n-nonane for 2 and 7 days. The increase in splenic alkaline phosphatase activity persisted for up to 42 days after a single dose of either solvent. Pretreatment with protein formation inhibitors, cycloheximide or ethionine, removed this observed increase of alkaline phosphatase activity in liver and spleen.

Dates

Last modified: 08-15-2023
Sutton et al. The hydrodeoxygenation of bioderived furans into alkanes. Nature Chemistry, doi: 10.1038/nchem.1609, published online 7 April 2013 http://www.nature.com/nchem

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